



20(R)-Notoginsenoside R2: An Inhibitor of Angiogenesis

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An In-depth Technical Guide on the Anti-Angiogenic Effects of 20(R)-Notoginsenoside R2

This technical guide provides a comprehensive overview of the current scientific understanding of the effects of **20(R)-Notoginsenoside R2** (NGR2) on angiogenesis. NGR2, a prominent active saponin isolated from Panax notoginseng, has demonstrated significant anti-angiogenic properties in both in vitro and in vivo models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NGR2 in diseases characterized by pathological angiogenesis.

Core Findings: Inhibition of Angiogenesis via the Rap1GAP/PI3K/Akt Signaling Pathway

Recent research has elucidated that **20(R)-Notoginsenoside R2** exerts its anti-angiogenic effects by inducing microvascular injuries and inhibiting key processes in endothelial cells. The primary mechanism of action involves the blockade of the Rap1GAP/PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis.[1][2][3]

In vitro studies using primary human umbilical vein endothelial cells (pHUVECs) have shown that NGR2 significantly reduces cell viability, proliferation, and the formation of capillary-like structures (tube formation).[1][2] Furthermore, NGR2 treatment was found to enhance intracellular glycolysis in pHUVECs.[1][2] In vivo experiments in rat models have corroborated these findings, demonstrating that administration of NGR2 leads to inflammatory injuries in the colonic mucosa and microvessels, along with increased vascular permeability.[1][2]



The inhibitory effect of NGR2 on angiogenesis appears to be analogous to that of a PI3K inhibitor, as it was shown to decrease the expression of phospho-Akt.[1] The anti-angiogenic effects of NGR2 could be reversed by down-regulating the expression of Rap1GAP in pHUVECs, further solidifying the role of the Rap1GAP/PI3K/Akt signaling pathway in NGR2's mechanism of action.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of **20(R)-Notoginsenoside R2** on angiogenesis.

Table 1: In Vitro Effects of NGR2 on Primary Human Umbilical Vein Endothelial Cells (pHUVECs)

Parameter	Treatment Group	Result	Fold Change/Percentage
Cell Viability	NGR2	Decreased	Dose-dependent reduction
Cell Proliferation	NGR2	Inhibited	Significant inhibition
Tube Formation	NGR2	Reduced	Significant reduction
Intracellular Glycolysis	NGR2	Enhanced	Increased pyruvate and lactic acid
p-Akt Expression	NGR2	Decreased	Significant reduction

Data synthesized from studies investigating the impact of NGR2 on pHUVEC functions.[1][2]

Table 2: In Vivo Effects of NGR2 in a Rat Model



Parameter	Treatment Group	Result	Observation
Colonic Mucosa	NGR2	Inflammatory Injuries	Significant induction of injuries
Microvessels	NGR2	Inflammatory Injuries	Significant induction of injuries
Mucosal Permeability	NGR2	Increased	Dose-dependent increase
Vascular Permeability	NGR2	Increased	Dose-dependent increase
Serum VEGFA165/VEGFA12 1 Ratio	NGR2	Increased	Correlated with increased permeability
Rap1GAP Protein Expression	NGR2	Increased	Significantly higher in treatment groups
TSP1 Protein Expression	NGR2	Increased	Significantly higher in treatment groups

Data compiled from in vivo studies assessing the physiological effects of NGR2 administration in rats.[1][2]

Experimental Protocols

This section provides a detailed methodology for key experiments used to evaluate the antiangiogenic effects of **20(R)-Notoginsenoside R2**.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Materials:

Primary Human Umbilical Vein Endothelial Cells (pHUVECs)



- Endothelial Cell Growth Medium
- Basement Membrane Matrix (e.g., Matrigel®)
- 20(R)-Notoginsenoside R2 (various concentrations)
- 96-well plates
- Incubator (37°C, 5% CO2)
- Inverted microscope with imaging capabilities

Protocol:

- Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 μL of the matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
- Cell Seeding: Harvest pHUVECs and resuspend them in endothelial cell growth medium at a concentration of 1.5-3 x 10⁵ cells/mL.
- Treatment: Add 20(R)-Notoginsenoside R2 to the cell suspension at the desired final concentrations.
- Incubation: Gently add 150 μ L of the cell suspension containing the treatment to each matrix-coated well. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
- Visualization and Quantification: Observe the formation of tube-like structures using an
 inverted microscope. Capture images and quantify the extent of tube formation by measuring
 parameters such as total tube length, number of junctions, and number of loops using
 appropriate imaging software.

In Vivo Rat Model of Angiogenesis

This protocol describes the in vivo assessment of NGR2's effects on microvasculature.

Animal Model:



Sprague-Dawley rats

Treatment:

• 20(R)-Notoginsenoside R2 was administered to rats by intragastric administration for 7 consecutive days at varying doses (e.g., low, medium, high). A control group received a vehicle.

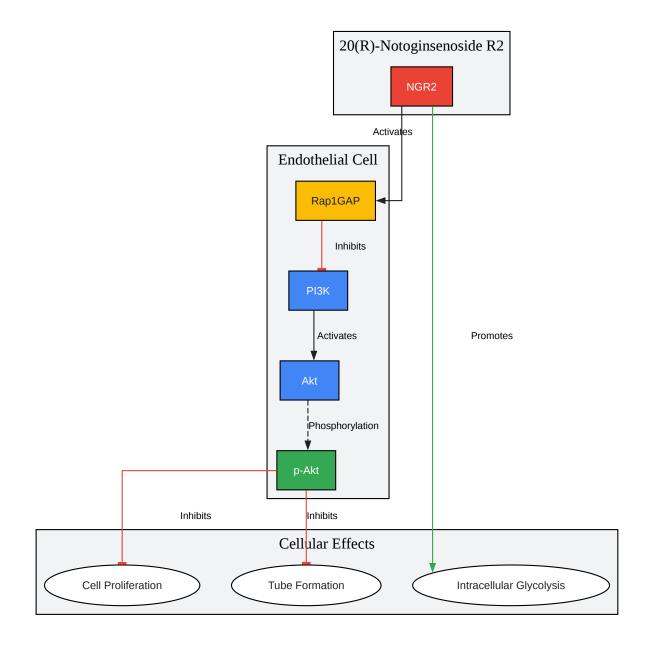
Assessments:

- Histopathology: At the end of the treatment period, colon tissues were collected, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) to observe and evaluate colonic histopathology and microvessel density (MVD) under a microscope.
- Vascular Permeability: Vascular permeability was evaluated by measuring the vascular leakage of Evans blue dye. Evans blue was injected intravenously, and after a specific circulation time, the dye was extracted from the colon tissue and quantified spectrophotometrically.
- Mucosal Permeability: Colonic mucosal permeability was assessed by measuring the transmittance of FD-4 (fluorescein isothiocyanate-dextran 4 kDa).
- Protein Expression Analysis: Colon tissue samples were homogenized, and protein lysates were prepared. The expression levels of key proteins such as Rap1GAP, TSP1, VEGFR2, and phosphorylated VEGFR2 were determined by Western blotting.
- Serum Cytokine and Growth Factor Analysis: Blood samples were collected, and serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α), anti-inflammatory cytokines (e.g., IL-4, IL-10), and VEGF isoforms (VEGFA165, VEGFA121) were measured using ELISA kits.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

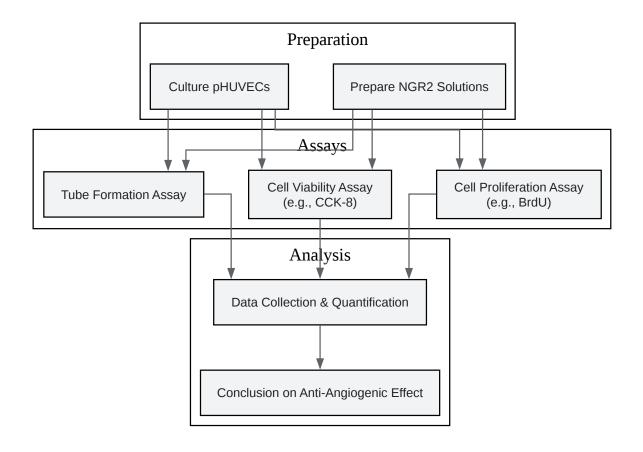




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Caption: NGR2 inhibits angiogenesis by activating Rap1GAP, which in turn inhibits the PI3K/Akt pathway.

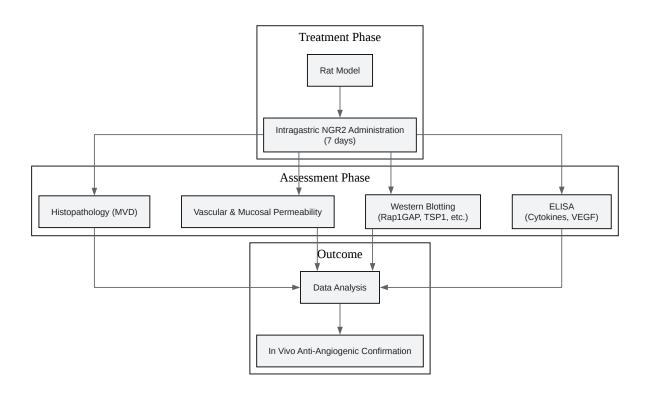




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Caption: Workflow for in vitro evaluation of NGR2's anti-angiogenic effects on endothelial cells.





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Caption: Experimental workflow for the in vivo assessment of NGR2's effects on angiogenesis in a rat model.

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